((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the pyrrolidin-1-yl group. Key steps include:
Cyclization Reactions: Formation of the furo[3,2-b]pyridine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups necessary for subsequent reactions.
Coupling Reactions: Attachment of the pyrrolidin-1-yl group via coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(piperidin-1-yl)methanone
- ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone lies in its specific bicyclic structure and the presence of the pyrrolidin-1-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(3aR,6S,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridin-6-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-4-1-2-5-14)9-7-11-10(13-8-9)3-6-16-11/h9-11,13H,1-8H2/t9-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGVSHFXMDTSU-HBNTYKKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3C(CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2C[C@@H]3[C@@H](CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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